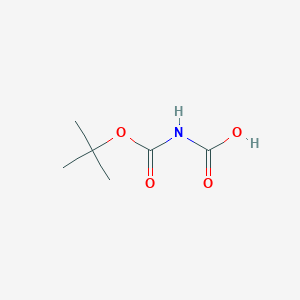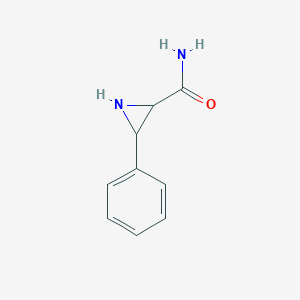
3-Bromobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobenzoyl fluoride is an organic compound with the molecular formula C7H4BrFO. It is a pale yellow to off-white solid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, which makes it a valuable building block in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromobenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 3-bromobenzoic acid with thionyl chloride to form 3-bromobenzoyl chloride, which is then treated with hydrogen fluoride to yield this compound . The reaction conditions typically require anhydrous solvents and a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions using automated equipment to handle the hazardous reagents and conditions. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobenzoyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Electrophilic Aromatic Substitution: The bromine atom can participate in reactions such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products such as 3-bromobenzyl alcohol or 3-bromobenzylamine.
Electrophilic Aromatic Substitution: Products like 3-bromo-4-nitrobenzoyl fluoride.
Reduction: 3-Bromobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Bromobenzoyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-bromobenzoyl fluoride involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate that can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzoyl chloride: Similar in structure but with a chlorine atom instead of fluorine.
3-Bromo-4-fluorobenzoyl chloride: Contains an additional fluorine atom on the benzene ring.
3-Bromobenzyl alcohol: The reduced form of 3-bromobenzoyl fluoride.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly in the development of complex molecules and materials.
Eigenschaften
CAS-Nummer |
77976-06-8 |
|---|---|
Molekularformel |
C7H4BrFO |
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
3-bromobenzoyl fluoride |
InChI |
InChI=1S/C7H4BrFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
InChI-Schlüssel |
FFDSPQWWSDIQFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)



![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)



![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)

